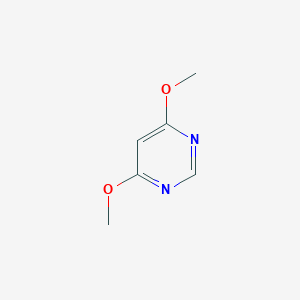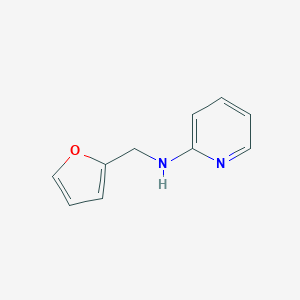
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol
Descripción general
Descripción
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol: is a synthetic compound that features a trimethoxyphenyl group attached to an oxadiazole ringThe trimethoxyphenyl group is known for its bioactivity, making this compound a candidate for further research in pharmacology and other scientific disciplines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions. One common method is the reaction of 3,4,5-trimethoxybenzohydrazide with ethyl chloroformate, followed by cyclization with sodium hydroxide to form the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different bioactive forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies due to its bioactive trimethoxyphenyl group. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its bioactivity suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in materials science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response, respectively. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenyl isocyanate
- 3,4,5-Trimethoxyphenyl isothiocyanate
Comparison: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is unique due to the presence of the oxadiazole ring, which imparts different chemical and biological properties compared to other trimethoxyphenyl derivatives. For example, while 3,4,5-trimethoxyphenylacetic acid is primarily used as an intermediate in organic synthesis, the oxadiazole compound has broader applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-15-7-4-6(10-12-13-11(14)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAMAHAIBKUAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317504 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63698-53-3 | |
| Record name | 63698-53-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)



![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)




![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)


